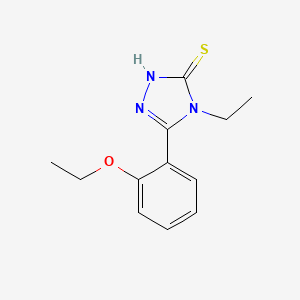

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the alkylation of pre-formed triazole cores. For example, Labanauskas et al. (2004) synthesized S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols through the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones, demonstrating the flexibility of substituent modifications at the triazole ring (Labanauskas et al., 2004).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of triazole derivatives. For instance, Ding et al. (2008) detailed the crystal structure of a closely related compound, highlighting the planarity of the triazole ring and the spatial arrangement of substituents which can significantly influence the compound's reactivity and interactions (Ding et al., 2008).

Scientific Research Applications

Antioxidant and Antiradical Activity

Compounds with an open thiogroup, such as certain 1,2,4-triazole-3-thiones, exhibit high indicators of antioxidant and antiradical activity, impacting positively the overall condition and biochemical processes in patients exposed to high doses of radiation. These synthesized 3-thio-1,2,4-triazoles are compared with biogenic amino acids like cysteine due to their free SH-group, highlighting their potential therapeutic applications in reducing oxidative stress and mitigating radiation effects (А. G. Kaplaushenko, 2019).

Broad Biological Activities

1,2,4-Triazole derivatives are noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Their diverse chemical transformations and synthesis pathways offer new possibilities for developing biologically active compounds. Such activities suggest these compounds could be foundational in creating new therapies for a variety of conditions, reflecting the dynamic nature of 1,2,4-triazole chemistry in drug discovery and development (M. V. Ohloblina, 2022).

Physico-chemical Properties and Applications

The versatility of 1,2,4-triazole derivatives extends beyond biological activities to include applications in engineering, metallurgy, agriculture, and as additives for fuels and oils. Their low toxicity and diverse physico-chemical properties make them suitable for a wide range of applications, from optical materials and corrosion inhibitors to controlling pests in agriculture (V. Parchenko, 2019).

Antifungal Activities

Recent research underscores the development of novel 1,2,4-triazole derivatives with potent antifungal activities. These developments are crucial in addressing the challenge of resistance among pathogenic fungi, offering a pathway to innovative fungicidal agents. The structure-activity relationship (SAR) studies of 1,2,4-triazoles reveal their potential as pharmacologically significant moieties in antifungal drug development, highlighting their role in addressing emerging needs in antifungal therapy (Z. Kazeminejad et al., 2022).

properties

IUPAC Name |

3-(2-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAGEEYMIMQGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)